Olanzapine 4'-N-glucuronide
Description
Contextualization within Olanzapine (B1677200) Metabolism
Olanzapine undergoes extensive metabolism in the liver, with direct glucuronidation and cytochrome P450 (CYP) mediated oxidation being the principal pathways. nih.govoup.com Glucuronidation, a phase II metabolic reaction, results in the formation of more water-soluble compounds that are more easily excreted from the body. drugbank.comhyphadiscovery.com
Two primary N-glucuronide metabolites of olanzapine have been identified: the 10-N-glucuronide and the 4'-N-glucuronide. pharmgkb.orgdrugbank.com While the 10-N-glucuronide is the most abundant circulating metabolite, Olanzapine 4'-N-glucuronide is also formed, albeit to a lesser extent. nih.govpharmgkb.org Both of these glucuronide conjugates are considered pharmacologically inactive at the concentrations typically observed in the body. drugbank.comlabriva.commedsafe.govt.nz The formation of these N-glucuronides represents a significant route for the clearance of olanzapine in humans. labriva.com
Significance of N-Glucuronidation in Xenobiotic Biotransformation
The process of N-glucuronidation is a crucial mechanism in the biotransformation of a wide array of xenobiotics, which are foreign substances to the body, including many drugs. hyphadiscovery.com This reaction involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a nitrogen atom on the substrate molecule. hyphadiscovery.com This conjugation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comnih.gov
The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the parent compound. hyphadiscovery.com This enhanced hydrophilicity facilitates the elimination of the substance from the body, primarily through urine and feces. drugbank.com N-glucuronidation is a key detoxification pathway, as it generally leads to the formation of inactive and more readily excretable metabolites. hyphadiscovery.com For many pharmaceutical compounds containing nitrogen, this process is a major determinant of their pharmacokinetic profile and duration of action.
Research Landscape and Future Directions in Metabolite Characterization
Current research into this compound is centered on understanding the specific enzymes responsible for its formation and the factors that influence this process. In vitro studies using human liver microsomes and recombinant UGT enzymes have been instrumental in this area.
Detailed Research Findings:
Advanced analytical techniques, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS), have been pivotal in the separation, identification, and quantification of this compound from complex biological matrices. nih.gov
Studies have identified two key enzymes responsible for the formation of this compound: UGT1A4 and UGT2B10. nih.govnih.gov Research has delved into the kinetics of these enzymes, revealing differences in their affinity (Km) and maximum reaction velocity (Vmax) for the formation of this specific metabolite. Notably, UGT2B10 has been shown to be the more active hepatic UGT in the formation of this compound. nih.gov
Furthermore, the influence of genetic polymorphisms in the UGT1A4 and UGT2B10 genes on the formation of this compound is an active area of investigation. nih.govnih.gov Variations in these genes can lead to inter-individual differences in olanzapine metabolism, which may have clinical implications. For instance, a 2.7-fold decrease in the formation of this compound has been observed in human liver microsomes containing at least one UGT2B10*2 allele. nih.govnih.gov
Future Directions:
The future of research in this area will likely focus on several key aspects. A more profound understanding of the clinical relevance of variations in this compound formation is needed. While currently considered inactive, the full biological implications of this and other minor metabolites are not completely understood.
Further research is also warranted to explore the potential for drug-drug interactions that may specifically affect the N-glucuronidation pathways of olanzapine. As our understanding of the complexities of drug metabolism deepens, the characterization of even minor metabolic pathways becomes increasingly important for personalized medicine and optimizing therapeutic outcomes. Continued development of highly sensitive analytical methods will be crucial for accurately quantifying these metabolites and elucidating their complete pharmacokinetic profiles. mdpi.comresearchgate.net
Data Tables
Enzyme Kinetic Parameters for this compound Formation
| Enzyme | Km (μM) | Vmax (pmol/min/mg) |
| UGT1A4 | 810 ± 135 | 1.8 ± 0.1 |
| UGT2B10 | 457 ± 11 | 0.67 ± 0.05 |
| Data sourced from Erickson-Ridout et al., 2011. nih.gov |
This table displays the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of this compound by the enzymes UGT1A4 and UGT2B10. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Impact of UGT2B10 Genotype on this compound Formation
| UGT1A4/UGT2B10 Genotype | Rate of Formation (pmol/min/mg) | Fold Decrease vs. Wild-Type |
| (1/1) / (1/1) | 0.38 ± 0.04 | - |
| (1/1) / (1/2) | 0.14 ± 0.02 | 2.7 |
| Data sourced from Erickson-Ridout et al., 2011. nih.govnih.gov |
This table illustrates the effect of a variant allele of the UGT2B10 gene (*2) on the rate of this compound formation in human liver microsomes (HLM) with a wild-type UGT1A4 genotype.
Structure
2D Structure
3D Structure
Properties
CAS No. |
186792-79-0 |
|---|---|
Molecular Formula |
C23H29N4O6S+ |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1 |
InChI Key |
TYDOWDWSLBLZGX-KSSXRGRSSA-O |
Isomeric SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Olanzapine to Its 4 N Glucuronide
Overview of Olanzapine (B1677200) Phase II Metabolism in Humans
Olanzapine undergoes extensive metabolism in humans, with Phase II conjugation reactions playing a crucial role in its biotransformation and subsequent elimination. psychopharmacologyinstitute.com The primary Phase II metabolic pathway for olanzapine is direct glucuronidation, a process that involves the addition of a glucuronic acid moiety to the parent drug molecule. clinpgx.orgresearchgate.net This conjugation, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, significantly increases the water solubility of olanzapine, facilitating its excretion from the body, predominantly through urine. nih.gov Glucuronidation is considered the major mode of olanzapine metabolism. nih.govnih.gov In addition to direct conjugation, olanzapine also undergoes Phase I oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, to form metabolites that can also be subject to subsequent Phase II reactions. researchgate.netresearchgate.net However, direct glucuronidation represents a principal route for olanzapine clearance. psychopharmacologyinstitute.comclinpgx.org The resulting glucuronide metabolites, including Olanzapine 4'-N-glucuronide, are generally considered pharmacologically inactive at observed concentrations. psychopharmacologyinstitute.comnih.gov
The key enzymes responsible for olanzapine's glucuronidation have been identified as UGT1A4 and UGT2B10. researchgate.netnih.govresearchgate.net Studies using human liver microsomes and cell lines overexpressing individual UGT enzymes have confirmed the activity of these two specific isoforms in the formation of olanzapine glucuronides. nih.govnih.govaacrjournals.org The efficiency of these metabolic pathways can vary among individuals, partly due to genetic polymorphisms in the UGT enzymes, which can lead to inter-individual differences in olanzapine clearance. nih.govnih.gov
Direct N-Glucuronidation as a Primary Conjugative Pathway
Direct N-glucuronidation is a significant metabolic route for olanzapine, leading to the formation of stable, excretable metabolites. psychopharmacologyinstitute.comresearchgate.net This pathway involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) directly to a nitrogen atom on the olanzapine molecule. researchgate.net This process occurs at two main sites on the olanzapine structure: the tertiary amine nitrogen at position 10 on the benzodiazepine (B76468) ring and the nitrogen at position 4' on the piperazine (B1678402) ring. nih.govnih.govclinpgx.org
Table 1: Key Enzymes in Olanzapine N-Glucuronidation
| Enzyme | Metabolic Reaction | Resulting Metabolite(s) |
|---|---|---|
| UGT1A4 | Catalyzes the N-glucuronidation of olanzapine. researchgate.netnih.govresearchgate.net | Olanzapine 10-N-glucuronide, this compound. nih.govtandfonline.com |
| UGT2B10 | Catalyzes the N-glucuronidation of olanzapine. researchgate.netnih.govresearchgate.net | Olanzapine 10-N-glucuronide, this compound. nih.govtandfonline.com |
Identification of this compound as a Metabolite
This compound has been identified as a metabolite of olanzapine in humans. clinpgx.orgnih.govnih.gov Early disposition studies using radiolabeled olanzapine in healthy volunteers led to the detection of multiple metabolites in biological fluids. nih.govsemanticscholar.org Among these, a distinct N-glucuronide was identified in urine as the quaternary N-linked 4'-N-glucuronide. nih.govsemanticscholar.org This identification was achieved through the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS and LC/MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, which allowed for the precise characterization of the metabolite's structure. nih.gov
The formation of the 4'-N-glucuronide occurs via the conjugation of glucuronic acid to the nitrogen atom at the 4' position of the methyl piperazine moiety of the olanzapine molecule. nih.gov While it is one of several glucuronide products reported in humans, it is considered a minor metabolite compared to the 10-N-glucuronide. clinpgx.orgnih.govclinpgx.org Studies examining olanzapine metabolism in human liver microsomes have consistently shown the formation of this compound alongside other metabolites, confirming its status as a product of hepatic biotransformation. nih.govnih.gov
Comparative Analysis with Olanzapine 10-N-Glucuronide Formation and Other Olanzapine Metabolites
The metabolic profile of olanzapine in humans is characterized by several key metabolites, with direct glucuronidation and oxidation being the primary pathways. psychopharmacologyinstitute.comresearchgate.net A comparative analysis reveals significant differences in the abundance and formation kinetics of these metabolites.
This compound vs. Olanzapine 10-N-glucuronide: The most abundant metabolite of olanzapine found in human plasma, urine, and feces is the Olanzapine 10-N-glucuronide. clinpgx.orgresearchgate.netnih.govnih.gov This tertiary N-glucuronide, where the glucuronic acid is attached to the nitrogen at position 10 of the benzodiazepine ring, is the major metabolic product. nih.govnih.govnih.gov In contrast, this compound is formed in smaller quantities. clinpgx.orgnih.govclinpgx.org Studies have shown that the formation of Olanzapine 10-N-glucuronide is the most significant glucuronidation pathway. nih.gov
In vitro experiments using human liver microsomes (HLM) have quantified the relative formation rates. For instance, one study showed a significant decrease in the formation of both Olanzapine 10-N-glucuronide (1.9-fold decrease) and this compound (2.7-fold decrease) in HLM with a specific genetic variant of UGT2B10, highlighting the role of this enzyme in producing both isomers. nih.govnih.gov The same research indicated that UGT1A4 is also active against olanzapine, but kinetic data showed that the Vmax for the formation of Olanzapine 10-N-glucuronide isomers by UGT2B10 was significantly lower than the reaction catalyzed by UGT1A4. nih.gov Conversely, the Km for this compound formation in HLM was similar to that observed for UGT2B10 alone, suggesting a prominent role for UGT2B10 in its formation. nih.gov
Comparison with Oxidative Metabolites: Besides glucuronidation, olanzapine is metabolized via oxidation to form metabolites such as 4'-N-desmethylolanzapine and 2-hydroxymethylolanzapine. clinpgx.orgresearchgate.netnih.gov The formation of 4'-N-desmethylolanzapine is primarily catalyzed by CYP1A2. researchgate.netresearchgate.net The 2-hydroxymethyl metabolite is formed through the action of CYP2D6. researchgate.netresearchgate.net These oxidative metabolites are generally found in lower concentrations than the 10-N-glucuronide. psychopharmacologyinstitute.comclinpgx.org After multiple doses, the 10-N-glucuronide and 4'-N-desmethyl olanzapine are the major circulating metabolites, present at steady state at 44% and 31% of the concentration of olanzapine, respectively. psychopharmacologyinstitute.com Both the glucuronide and the desmethyl metabolites are considered to lack pharmacological activity at the concentrations observed. psychopharmacologyinstitute.comresearchgate.net
Table 2: Major Metabolites of Olanzapine
| Metabolite | Metabolic Pathway | Key Enzymes | Relative Abundance |
|---|---|---|---|
| Olanzapine 10-N-glucuronide | Direct N-Glucuronidation researchgate.netnih.gov | UGT1A4, UGT2B10 researchgate.netnih.gov | Major/Most abundant metabolite in plasma, urine, and feces. clinpgx.orgnih.govnih.gov |
| This compound | Direct N-Glucuronidation researchgate.netnih.gov | UGT1A4, UGT2B10 researchgate.netnih.gov | Minor metabolite. clinpgx.orgnih.govclinpgx.org |
| 4'-N-desmethylolanzapine | Oxidation (N-dealkylation) nih.gov | CYP1A2 researchgate.netresearchgate.net | Major circulating oxidative metabolite. psychopharmacologyinstitute.comclinpgx.org |
| 2-hydroxymethylolanzapine | Oxidation (Allylic hydroxylation) nih.gov | CYP2D6 researchgate.netresearchgate.net | Minor metabolite. researchgate.net |
| Olanzapine N-oxide | Oxidation (N-oxidation) nih.gov | Flavin mono-oxygenase 3 (FMO3) researchgate.netresearchgate.net | Minor metabolite. researchgate.net |
Enzymological Characterization of 4 N Glucuronide Formation
Role of UDP-Glucuronosyltransferases (UGTs) in Olanzapine (B1677200) Glucuronidation
Direct glucuronidation is a primary metabolic route for olanzapine. psychopharmacologyinstitute.com The UGT enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the olanzapine molecule. tandfonline.com This process leads to the formation of clinically inactive metabolites, including the 10-N-glucuronide and the 4'-N-glucuronide. nih.gov In vitro studies using various recombinant human UGT enzymes have been instrumental in identifying the specific isoforms responsible for these reactions. nih.govaacrjournals.org
Screening of cell lines that overexpress individual UGTs has demonstrated that UGT1A4 and UGT2B10 are the two primary enzymes exhibiting glucuronidation activity towards olanzapine. nih.govnih.govaacrjournals.orgresearcher.life Both enzymes are involved in the N-glucuronidation process that generates Olanzapine 10-N-glucuronide and Olanzapine 4'-N-glucuronide. tandfonline.comtandfonline.com Specifically, UGT2B10 has been shown to catalyze the N-glucuronidation of olanzapine and appears to have a preference for tertiary amines. doi.org Research suggests that UGT2B10 is the most active hepatic UGT in the formation of this compound. nih.gov
The kinetics of this compound formation have been characterized in vitro using homogenates of cells over-expressing specific UGT isoforms. For UGT2B10, which is the primary catalyst for this reaction, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been determined. These parameters provide insight into the enzyme's affinity for olanzapine and its maximum capacity to form the 4'-N-glucuronide metabolite.
| Enzyme | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μL/min/mg) |
|---|---|---|---|
| UGT2B10 | 19 ± 2.6 | 12 ± 0.4 | 0.62 ± 0.07 |
Data derived from studies on recombinant UGT enzymes. nih.gov
Comparative Enzymatic Efficiency of UGTs for Different Olanzapine Glucuronide Isomers
While both UGT1A4 and UGT2B10 contribute to olanzapine glucuronidation, they exhibit different efficiencies and produce different isomer profiles. UGT1A4 is more active in forming the two isomers of Olanzapine-10-N-glucuronide. nih.gov In contrast, UGT2B10 is considered the most active enzyme for the formation of this compound. nih.gov
Genetic Polymorphisms and Inter-individual Variability in UGT Activity Affecting 4'-N-Glucuronide Formation
Significant inter-individual variability in olanzapine metabolism can be attributed to genetic polymorphisms in the UGT enzymes. nih.govnih.govresearchgate.net Functional variants in the genes encoding UGT1A4 and UGT2B10 can significantly alter the rate of olanzapine glucuronidation, thereby affecting the formation of its metabolites, including this compound. nih.gov
The UGT1A43 (L48V) allele is a "gain-of-function" variant that has been associated with increased enzyme activity. genesight.com Studies have shown that this variant leads to enhanced olanzapine glucuronidation. genesight.com In human liver microsomes (HLM) with a wild-type UGT2B10 genotype, those with the UGT1A4 (3/3) genotype showed a significant 1.6-fold increase in the formation of this compound compared to those with the UGT1A4 (1/1) genotype. nih.govnih.govresearchgate.net Regression analysis confirmed that the UGT1A43 allele is a significant predictor for the formation of this compound. nih.gov
The UGT2B102 (D67Y) variant is a key genetic factor influencing the formation of this compound. nih.gov The UGT2B10 67Tyr variant exhibits no glucuronidation activity against olanzapine in vitro. nih.govclinpgx.orgaacrjournals.org Consequently, individuals carrying at least one UGT2B102 allele show a marked reduction in metabolite formation. nih.govresearchgate.net In a screening of human liver microsomes, the presence of at least one UGT2B102 allele was associated with a significant 2.7-fold decrease in the formation of this compound. nih.govnih.govresearchgate.net This effect was primarily manifested by a significant increase in the Km value. nih.gov The UGT2B102 allele is a significant predictor of the formation rates of all olanzapine glucuronide isomers, underscoring its importance in the inter-individual variability of olanzapine metabolism. nih.govnih.govclinpgx.org
| Genetic Variant | Effect on Enzyme Activity | Impact on 4'-N-Glucuronide Formation |
|---|---|---|
| UGT1A43 | Increased | 1.6-fold increase in formation rate in UGT1A43/3 carriers nih.govnih.gov |
| UGT2B102 | Loss of function | 2.7-fold decrease in formation rate in carriers of at least one *2 allele nih.govnih.govresearchgate.net |
Genotype-Phenotype Correlations in Olanzapine Glucuronidation
The process of olanzapine glucuronidation, a primary metabolic pathway, is significantly influenced by genetic variations within the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.gov Polymorphisms in these enzymes can lead to considerable inter-individual differences in the metabolism of olanzapine and its subsequent therapeutic effects. nih.gov Research has identified UGT1A4 and UGT2B10 as the key enzymes responsible for olanzapine's glucuronidation. nih.govresearchgate.net Genetic variants of these enzymes have been shown to alter the metabolic activity, thereby affecting the formation rates of olanzapine glucuronides, including this compound. nih.govresearchgate.net
The UGT1A4 enzyme is a key player in the N-glucuronidation of olanzapine. tandfonline.com A notable genetic variant, UGT1A43 (p.L48V, rs2011425), has been associated with an increased rate of olanzapine glucuronidation. frontiersin.orggenesight.com Studies using human liver microsomes (HLM) have demonstrated a clear correlation between the UGT1A43 allele and the formation of olanzapine glucuronides.
In HLM with a UGT1A4 (3/3) genotype, there was a 1.6-fold increase in the rate of this compound formation compared to those with the wild-type UGT1A4 (1/1) genotype. nih.gov Further kinetic analysis revealed that HLM with the UGT1A4 (*3/3) genotype exhibited a 1.8-fold higher intrinsic clearance (Vmax/KM) for the formation of this compound. nih.gov This increased activity is primarily driven by a 1.9-fold higher Vmax. nih.gov Regression analysis has confirmed that the UGT1A43 allele is a significant predictor for the formation of this compound. nih.govnih.gov
Clinical studies support these in vitro findings, showing that individuals carrying the UGT1A43 allele have significantly increased olanzapine glucuronidation. clinpgx.org Heterozygous carriers (1/3) showed a 38% increase in glucuronide concentrations, while homozygous carriers (3/*3) exhibited a 246% increase compared to wild-type individuals. genesight.comclinpgx.org
Table 1: Effect of UGT1A4 Genotype on this compound Formation Rate in Human Liver Microsomes
| Genotype Comparison | Fold Change in Formation Rate | p-value |
| UGT1A4 (3/3) vs. UGT1A4 (1/1) | 1.6 | 0.0017 |
Data sourced from studies on human liver microsomes. nih.gov
Table 2: Kinetic Parameters of this compound Formation by UGT1A4 Genotype in Human Liver Microsomes
| Genotype | Vmax/KM (Fold Change vs. 1/1) | p-value |
| UGT1A4 (1/1) | 1.0 | - |
| UGT1A4 (3/3) | 1.8 | <0.01 |
Vmax/KM represents the intrinsic clearance. nih.gov
UGT2B10 also plays a crucial role, particularly in the formation of this compound. nih.gov The genetic variant UGT2B10*2 has been identified as a "knock-out" allele, leading to a lack of glucuronidation activity against olanzapine. nih.govnih.gov The presence of this allele significantly reduces the metabolic rate of olanzapine.
Studies on human liver microsomes have shown that the effect of the UGT2B10 genotype is most pronounced for this compound. nih.gov HLM containing at least one UGT2B102 allele exhibited a 2.7-fold decrease in the formation of this compound. nih.govresearchgate.net This effect is further highlighted by kinetic data, which shows a significant 3.3-fold lower intrinsic clearance (Vmax/KM) for the formation of this metabolite in HLM with the UGT2B10 (1/2) genotype compared to the wild-type (1/1) genotype. nih.gov This decrease in activity is primarily due to a significant increase in the Michaelis-Menten constant (KM). nih.gov Regression analyses have consistently identified the UGT2B102 allele as a significant predictor for the formation of all olanzapine glucuronide isomers, underscoring its importance in the inter-individual variability of olanzapine metabolism. nih.govnih.gov
Table 3: Effect of UGT2B10 Genotype on this compound Formation Rate in Human Liver Microsomes
| Genotype | Fold Change in Formation Rate | p-value |
| At least one UGT2B10*2 allele | 2.7 (decrease) | <0.0001 |
Data sourced from studies on human liver microsomes. nih.govresearchgate.net
Table 4: Kinetic Parameters of this compound Formation by UGT2B10 Genotype in Human Liver Microsomes
| Genotype Comparison | Vmax/KM (Fold Change) | p-value |
| UGT2B10 (1/2) vs. UGT2B10 (1/1) | 3.3 (lower) | <0.05 |
Vmax/KM represents the intrinsic clearance. nih.gov
Analytical Methodologies for the Detection and Quantification of Olanzapine 4 N Glucuronide
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating Olanzapine (B1677200) 4'-N-glucuronide from its parent drug, other metabolites, and endogenous components in biological samples, ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceuticals and their metabolites. nih.gov While specific HPLC methods exclusively for Olanzapine 4'-N-glucuronide are not extensively detailed in the available literature, reversed-phase HPLC methods developed for Olanzapine can be adapted for the analysis of its polar metabolites. humanjournals.comresearchgate.net The separation is typically achieved on C18 columns. researchgate.net
A typical HPLC system for the analysis of Olanzapine and its metabolites would consist of a C18 column with a mobile phase combination of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is often carried out using a UV detector. humanjournals.com For the analysis of a polar metabolite like a glucuronide, a gradient elution with a higher proportion of the aqueous phase at the beginning of the run would likely be necessary to achieve adequate retention and separation.
Table 1: Representative HPLC Conditions for Olanzapine Analysis
| Parameter | Condition |
| Column | Kromasil C-18 |
| Mobile Phase | Acetonitrile and phosphate buffer (30:70 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | 258 nm |
| Retention Time (Olanzapine) | 1.850 min |
| Note: These conditions are for the parent drug Olanzapine and may require modification for the analysis of this compound. |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, sensitivity, and faster analysis times, making it well-suited for the analysis of complex biological samples. nih.gov A UPLC method has been successfully employed for the separation of Olanzapine glucuronides. nih.gov
In one study, the separation of this compound was achieved using a Waters ACQUITY UPLC system with an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm). nih.gov The elution was performed using a gradient of acetonitrile and 5 mmol/L ammonium acetate buffer (pH 6.0). nih.gov Under these conditions, this compound was well-separated from other glucuronide isomers and the parent drug, with a retention time of 3.83 minutes. nih.gov
Table 2: UPLC Gradient Elution Program for Olanzapine Glucuronide Separation
| Time (min) | Buffer A (%) (5mmol/L ammonium acetate, pH 6.0) | Buffer B (%) (100% acetonitrile) |
| 0 | 17.5 | 87.5 |
| 5 | 17.5 | 87.5 |
| 6 | 10 | 90 |
| 8 | 10 | 90 |
| 8.1 | 17.5 | 87.5 |
| 10 | 17.5 | 87.5 |
| Data sourced from a study on Olanzapine metabolism. nih.gov |
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity, enabling the structural elucidation and quantification of metabolites like this compound, even at low concentrations in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for the identification and characterization of drug metabolites. For this compound, LC-MS analysis in positive ion mode would show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 489, corresponding to the addition of a proton to the molecular weight of the glucuronide conjugate. nih.gov The identity of the glucuronide can be further confirmed by observing the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the parent Olanzapine at m/z 313. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its superior sensitivity and specificity. nih.govspringernature.com This technique utilizes multiple reaction monitoring (MRM) to selectively detect specific precursor-to-product ion transitions.
For the structural characterization of this compound, UPLC/MS/MS analysis has been employed. nih.gov The mass spectrum of the peak corresponding to this compound showed a protonated molecular ion [M+H]⁺ at m/z 489. nih.gov Fragmentation of this precursor ion resulted in a characteristic product ion at m/z 313, representing the aglycone (Olanzapine). nih.gov A further characteristic fragment at m/z 282 was observed, corresponding to the loss of both the glucuronic acid and a methylamine (B109427) group (CH₃NH₂). nih.gov This fragmentation pattern is distinct and allows for the specific identification of the 4'-N-glucuronide isomer. nih.gov
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 489 [M+H]⁺ |
| Product Ions (m/z) | 313 (Olanzapine), 282 |
| Capillary Voltage | 0.57 kV |
| Cone Voltage | 30 V |
| Collision Energy | 15 V |
| Source Temperature | 450°C |
| Desolvation Temperature | 140°C |
| Data from a UPLC/MS/MS analysis of Olanzapine glucuronides. nih.gov |
Sample Preparation Strategies for Metabolite Analysis in Biological Matrices
Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from biological matrices such as plasma, serum, and urine, and to concentrate the analyte of interest. nih.gov Common techniques for the extraction of Olanzapine and its metabolites include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
For the analysis of glucuronide metabolites, an enzymatic hydrolysis step using β-glucuronidase is often employed. nih.govsigmaaldrich.com This enzyme cleaves the glucuronic acid moiety from the parent drug, allowing for the indirect quantification of the glucuronide by measuring the released parent drug. sigmaaldrich.com The efficiency of this hydrolysis can be influenced by factors such as the source of the enzyme, pH, temperature, and incubation time. sigmaaldrich.com
Solid-phase extraction is a widely used technique for cleaning up biological samples containing Olanzapine and its metabolites. nih.govresearchgate.net SPE cartridges, such as Bond Elut C2, can be used to extract Olanzapine and its metabolites from plasma or serum. nih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent. researchgate.net
Table 4: Common Sample Preparation Techniques for Olanzapine and its Metabolites
| Technique | Description |
| Protein Precipitation | A simple and rapid method where a precipitating agent (e.g., acetonitrile, methanol) is added to the biological sample to denature and remove proteins. nih.gov |
| Liquid-Liquid Extraction (LLE) | A technique based on the differential solubility of the analyte in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). nih.gov |
| Solid-Phase Extraction (SPE) | A selective extraction method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. nih.govresearchgate.net |
| Enzymatic Hydrolysis | The use of enzymes like β-glucuronidase to cleave glucuronide conjugates, converting them back to the parent drug for easier detection and quantification. sigmaaldrich.comnih.gov |
Validation Parameters for Analytical Methods (e.g., selectivity, sensitivity, accuracy, precision)
A comprehensive review of scientific literature did not yield specific, detailed validation data for analytical methods focused solely on the quantification of this compound. While the existence of this metabolite is well-documented, published research predominantly details the validation of analytical methods for the parent compound, olanzapine, or its other metabolites, such as N-desmethylolanzapine and 2-hydroxymethylolanzapine.
The validation of a bioanalytical method is crucial to ensure the reliability, reproducibility, and accuracy of the results. According to international guidelines, the validation process for a method to quantify this compound would involve the assessment of several key parameters:
Selectivity: This parameter ensures that the analytical method can differentiate and quantify the analyte of interest, in this case, this compound, without interference from other components in the sample, such as endogenous substances, other metabolites, or concomitant medications. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used for such analyses, selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte.
Sensitivity: The sensitivity of an analytical method is determined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For a method to be considered sensitive enough, the LLOQ should be appropriate for the expected concentrations of this compound in the biological samples being analyzed.
Accuracy: Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. It is typically evaluated by analyzing quality control (QC) samples prepared at different known concentrations (low, medium, and high) and comparing the measured values to the nominal concentrations. The deviation is usually expressed as a percentage.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability), which evaluates the precision within a single day, and inter-day precision (intermediate precision), which assesses the precision over different days.
While specific data tables for this compound are not available in the reviewed literature, a validated method for this analyte would present its findings in a structured format, detailing the acceptance criteria and the experimental outcomes for each of the validation parameters mentioned above. Research on the metabolism of olanzapine does confirm the formation of this compound, and its quantification is often performed using LC-MS/MS, but the detailed validation reports for these methods are not publicly available.
Preclinical Disposition and Comparative Metabolism of Olanzapine 4 N Glucuronide
In Vitro Characterization in Human Liver Microsomes (HLMs) and Recombinant Enzyme Systems
The formation of Olanzapine (B1677200) 4'-N-glucuronide is a significant pathway in the phase II metabolism of olanzapine. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified the specific isoforms responsible for this biotransformation.
Comprehensive screening of UGT enzymes has demonstrated that UGT1A4 and UGT2B10 are the primary catalysts for the glucuronidation of olanzapine nih.govaacrjournals.org. While UGT1A4 is more influential in the formation of the major metabolite, olanzapine 10-N-glucuronide, UGT2B10 is considered the most active hepatic UGT in the formation of Olanzapine 4'-N-glucuronide nih.gov. This is supported by kinetic data showing that UGT2B10 has a higher binding affinity (a lower Michaelis-Menten constant, Km) for the formation of the 4'-N-glucuronide compared to UGT1A4 nih.gov.
Studies using a panel of 105 different HLMs showed that genetic variations in these enzymes can significantly alter metabolite formation. Specifically, the presence of at least one UGT2B10*2 allele, a variant with no glucuronidation activity, led to a 2.7-fold decrease in the formation of this compound nih.govnih.gov. This highlights the critical role of UGT2B10 in this specific metabolic pathway nih.govnih.gov.
The kinetic parameters for the formation of this compound by the two key recombinant UGT enzymes are detailed below.
| Enzyme | Kinetic Parameter (Km in μM) | Reference |
|---|---|---|
| Recombinant UGT1A4 | 810 ± 135 | nih.gov |
| Recombinant UGT2B10 | 457 ± 11 | nih.gov |
Comparative In Vitro Glucuronidation Profiles in Non-Human Mammalian Species
Significant species differences are observed in the in vitro metabolism of olanzapine, particularly concerning N-glucuronidation. Studies using liver microsomes from various non-human mammalian species have shown that the formation of direct N-glucuronides, including this compound, is negligible or entirely absent.
Research comparing hepatic microsomal fractions from humans with those from cynomolgus monkeys, marmosets, minipigs, dogs, rabbits, guinea pigs, rats, and mice found that none of the animal-derived microsomes mediated olanzapine N10-glucuronidation polito.it. Further investigation revealed that this compound was only detected in the plasma of mice with humanized livers, and not in control mice, reinforcing that this is a human-specific metabolic pathway polito.it.
Instead of direct glucuronidation, preclinical species primarily metabolize olanzapine through oxidative pathways. The major metabolites identified in the urine of these species differ significantly from the human profile.
| Species | Major Urinary Metabolites | Reference |
|---|---|---|
| Mouse | 7-hydroxy Olanzapine glucuronide, 2-hydroxymethyl Olanzapine | nih.govcapes.gov.br |
| Dog | 7-hydroxy-N-oxide Olanzapine, 7-hydroxy Olanzapine and its glucuronide | nih.govcapes.gov.br |
| Rhesus Monkey | N-desmethyl-2-carboxy Olanzapine | nih.govcapes.gov.br |
Excretion Pathways and Recovery of this compound in Preclinical Models
The excretion pathways for olanzapine and its metabolites in preclinical animal models show considerable variability between species and differ from the patterns observed in humans. The recovery of radioactivity following administration of [14C]olanzapine demonstrates these distinct elimination routes.
| Species | Primary Excretion Route | % of Dose in Urine (Total Radioactivity) | Collection Period (hours) | Reference |
|---|---|---|---|---|
| Mouse | Feces | 32% | 120 | nih.govcapes.gov.br |
| Dog | Feces | 38% | 168 | nih.govcapes.gov.br |
| Rhesus Monkey | Urine | 55% | 168 | nih.govcapes.gov.br |
Species-Specific Differences in Olanzapine Glucuronidation Patterns
The metabolic profile of olanzapine exhibits profound species-specific differences, with the most notable distinction being the role of direct N-glucuronidation. In humans, direct conjugation with glucuronic acid to form metabolites like olanzapine 10-N-glucuronide and this compound is a major elimination pathway nih.govnih.gov. However, this pathway is largely absent in common preclinical species such as mice, rats, dogs, and monkeys polito.itnih.govcapes.gov.br.
This metabolic divergence can be attributed to differences in the expression and function of UGT enzymes. For instance, rodents lack a direct homolog of human UGT1A4, a key enzyme responsible for olanzapine N-glucuronidation nih.gov. As a result, animal models rely almost exclusively on phase I oxidative metabolism (e.g., hydroxylation, N-dealkylation, N-oxidation) for olanzapine clearance nih.govcapes.gov.br.
These findings underscore a critical difference: while oxidation is a shared metabolic pathway across species, direct N-glucuronidation is a uniquely prominent feature of olanzapine metabolism in humans. Consequently, preclinical animal models are generally considered inappropriate for studying human N-glucuronidation of olanzapine and its metabolites, including this compound researchgate.net. The development of mice with "humanized" livers, which can produce human-specific metabolites like this compound, represents an effort to bridge this metabolic gap in preclinical research polito.it.
| Metabolic Feature | Humans | Preclinical Models (Mouse, Dog, Monkey) | Reference |
|---|---|---|---|
| Primary Metabolic Pathway | Direct Glucuronidation and Oxidation | Oxidation (Aromatic hydroxylation, allylic oxidation, N-dealkylation, N-oxidation) | nih.govnih.govcapes.gov.br |
| Formation of 4'-N-Glucuronide | Yes, catalyzed primarily by UGT2B10 | Negligible to none | nih.govpolito.it |
| Key Enzymes | UGT1A4, UGT2B10, CYP1A2 | CYP450 enzymes | nih.govnih.govcapes.gov.br |
Mechanistic and Theoretical Studies on 4 N Glucuronide Formation
Investigation of Regioselectivity in Olanzapine (B1677200) N-Glucuronidation
Glucuronidation is a major metabolic route for olanzapine, and the molecule presents multiple nitrogen atoms that are potential sites for conjugation. clinpgx.orgnih.govresearchgate.net Research has demonstrated that glucuronidation occurs at two primary locations: the tertiary aliphatic amine on the piperazine (B1678402) ring (position 10) and the aromatic secondary amine on the thienobenzodiazepine core (position 4'). oup.com This leads to the formation of Olanzapine 10-N-glucuronide and Olanzapine 4'-N-glucuronide, respectively.
In vitro studies using cell lines overexpressing individual UGT enzymes have been instrumental in dissecting this regioselectivity. A comprehensive screening of UGT isoforms revealed that UGT1A4 and UGT2B10 are the two enzymes that exhibit significant activity against olanzapine. nih.govnih.gov Earlier studies had identified UGT1A4 as the sole enzyme capable of olanzapine glucuronidation among a selection of tested isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15). nih.gov However, later, more comprehensive screenings confirmed the involvement of UGT2B10 as well. nih.govresearchgate.net
The two enzymes show different regioselectivity and kinetics:
UGT1A4: This isoform is active in forming both 10-N-glucuronide and 4'-N-glucuronide. nih.govnih.gov
UGT2B10: This enzyme also contributes to the formation of both major glucuronide metabolites. nih.gov
Kinetic analyses in both over-expressing cell lines and human liver microsomes (HLM) have quantified the contributions of these enzymes to the formation of each glucuronide. For the formation of this compound, the Michaelis constant (Km) observed in HLM was similar to that seen in cell lines over-expressing UGT2B10, suggesting a significant role for this enzyme. nih.gov Furthermore, HLM with a non-functional UGT2B10*2 allele showed a 2.7-fold decrease in the rate of this compound formation, underscoring the importance of UGT2B10 in this specific metabolic pathway. nih.govnih.gov
| Metabolite | Enzyme | Vmax (pmol/min/mg) | Km (µM) | Vmax/Km |
|---|---|---|---|---|
| Olanzapine 10-N-glucuronide (Isomer 1) | UGT1A4 | 2310 ± 120 | 152 ± 19 | 15.2 |
| UGT2B10 | 193 ± 27 | 56.1 ± 16.5 | 3.4 | |
| Olanzapine 10-N-glucuronide (Isomer 2) | UGT1A4 | 494 ± 29 | 150 ± 18 | 3.3 |
| UGT2B10 | 211 ± 28 | 47.8 ± 12.8 | 4.4 | |
| This compound | UGT1A4 | 70.3 ± 13.9 | 107 ± 36 | 0.7 |
| UGT2B10 | 26.2 ± 2.6 | 56.5 ± 9.3 | 0.5 |
Influence of Modulators (e.g., UGT inhibitors, inducers) on 4'-N-Glucuronide Formation In Vitro
The formation of this compound can be altered by the presence of UGT modulators, including inhibitors and inducers. In vitro studies have been essential for identifying compounds that can affect this metabolic pathway, which may lead to drug-drug interactions.
UGT Inhibitors: Several drugs, particularly those that are also substrates for UGT1A4, have been shown to inhibit olanzapine glucuronidation. An in vitro study demonstrated that amitriptyline, trifluoperazine, and lamotrigine (B1674446) can inhibit the reaction. nih.gov This suggests that co-administration of these drugs could lead to competition for the UGT1A4 enzyme. nih.gov
UGT Inducers: Enzyme induction can lead to increased metabolism and reduced plasma concentrations of a drug. Carbamazepine, a known enzyme inducer, has been reported to induce olanzapine metabolism, leading to a significant decrease in plasma olanzapine levels. oup.com While this effect is often attributed to the induction of cytochrome P450 enzymes, induction of UGT pathways may also contribute.
| Modulator | Type | Target Enzyme(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Amitriptyline | Inhibitor | UGT1A4 | Inhibition of olanzapine glucuronidation | nih.gov |
| Trifluoperazine | Inhibitor | UGT1A4 | Inhibition of olanzapine glucuronidation | nih.gov |
| Lamotrigine | Inhibitor | UGT1A4 | Inhibition of olanzapine glucuronidation | nih.govnih.gov |
| Probenecid | Inhibitor | UGTs | Inhibition of olanzapine glucuronidation | oup.com |
| Carbamazepine | Inducer | Metabolizing Enzymes (including UGTs) | Induces olanzapine metabolism | oup.com |
Future Research Directions
Advanced Enzymatic Profiling for Minor Glucuronide Isoforms
The primary enzymes identified in the glucuronidation of olanzapine (B1677200) are UDP-glucuronosyltransferase (UGT) 1A4 and UGT2B10. nih.govnih.gov UGT1A4 is particularly recognized for its role in forming the major metabolite, olanzapine 10-N-glucuronide. nih.govnih.gov However, both UGT1A4 and UGT2B10 also contribute to the formation of Olanzapine 4'-N-glucuronide. nih.govnih.gov While screenings have been conducted on several other UGT isoforms (1A1, 1A3, 1A6, 1A9, 2B7, and 2B15) which did not show activity, the full spectrum of enzymes contributing to the formation of minor glucuronide metabolites, including various isomers, is not completely understood. nih.govnih.gov
Future research should focus on a more exhaustive enzymatic profiling to identify any other UGT isoforms that may play a minor yet clinically relevant role in olanzapine metabolism. This includes investigating splice variants or less abundant UGTs that might be responsible for the formation of specific minor glucuronide isomers. Understanding the contribution of these enzymes is crucial, especially in individuals where the major pathways are altered due to genetic polymorphisms. For instance, known functional variants of UGT1A4 and UGT2B10, such as UGT1A43 and UGT2B102, have been shown to significantly alter the rate of olanzapine glucuronidation in vitro. nih.govnih.gov A deeper understanding of the enzymatic landscape will help to explain the interindividual variability in metabolite profiles.
Table 1: Key UGT Enzymes in Olanzapine Glucuronidation and the Impact of Genetic Variants
| Enzyme | Primary Metabolite(s) Formed | Known Genetic Variants | Impact of Variant on Metabolism |
|---|---|---|---|
| UGT1A4 | Olanzapine 10-N-glucuronide, this compound | UGT1A4*3 | Increased glucuronidation activity nih.govnih.gov |
| UGT2B10 | Olanzapine 10-N-glucuronide, this compound | UGT2B10*2 | No or significantly reduced glucuronidation activity nih.govnih.govresearcher.life |
Investigation of Non-Hepatic Glucuronidation Pathways for Olanzapine Metabolites
Future studies should aim to characterize olanzapine glucuronidation in these extrahepatic tissues. Investigating metabolism in intestinal microsomes, for instance, could provide valuable information on the potential for first-pass metabolism in the gut wall. This could influence the bioavailability of olanzapine and the systemic exposure to its metabolites. Similarly, understanding the capacity of the brain or kidneys to glucuronidate olanzapine could reveal important local detoxification mechanisms. Identifying the specific UGTs active in these tissues and their capacity to form various glucuronide conjugates will provide a more complete picture of olanzapine's disposition in the body.
Development of Novel High-Throughput Analytical Techniques
Current analytical methods for olanzapine and its metabolites, such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and tandem mass spectrometry (MS/MS), offer high sensitivity and specificity. nih.govjchr.org These techniques are the cornerstone of pharmacokinetic studies and therapeutic drug monitoring. nih.govjchr.org However, there is a continuous need for the development of more rapid and high-throughput methods to handle large numbers of samples efficiently, particularly in the context of large-scale clinical and pharmacogenomic studies.
Future research in this area should focus on optimizing UHPLC-MS/MS methods to achieve shorter run times without compromising analytical performance. researchgate.net The development and validation of multiplex assays capable of simultaneously quantifying olanzapine, its primary and minor glucuronide conjugates (including this compound), and its oxidative metabolites would be highly beneficial. Furthermore, exploring innovative sample collection and preparation techniques, such as dried blood spot (DBS) analysis, could simplify sample logistics and facilitate therapeutic drug monitoring in diverse clinical settings. nih.gov Addressing challenges such as the potential instability of certain metabolites on DBS cards will be a critical aspect of this research. nih.gov
Integration of Systems Biology Approaches for Comprehensive Metabolic Understanding
A holistic understanding of olanzapine metabolism requires the integration of data from various biological domains, a hallmark of systems biology. This approach moves beyond the study of single enzymes or pathways to a more comprehensive view of the factors influencing drug response. Pharmacogenomic studies have already identified key genetic variants in UGT1A4 and UGT2B10 that impact olanzapine glucuronidation. nih.govnih.gov
Future research should expand on these findings by incorporating a broader range of genetic markers, including those in other metabolic enzymes (e.g., CYPs, FMOs) and drug transporters, within large and diverse patient cohorts. clinpgx.org Metabolomics, the large-scale study of small molecules, can be employed to identify novel metabolites of olanzapine and to capture the global metabolic signature of olanzapine treatment, including its effects on endogenous metabolic pathways. nih.gov This information can then be integrated into physiologically based pharmacokinetic (PBPK) models. indexcopernicus.com PBPK models that incorporate genetic data, in vitro metabolic parameters, and physiological information can simulate the pharmacokinetics of olanzapine and its metabolites, including this compound, in different patient populations, ultimately supporting the goal of personalized medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
